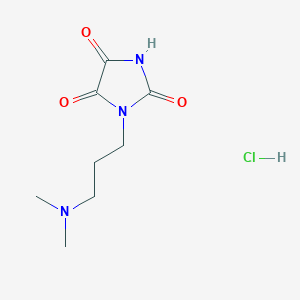
1-(3-二甲氨基丙基)咪唑烷-2,4,5-三酮盐酸盐
描述
1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride is a useful research compound. Its molecular formula is C8H14ClN3O3 and its molecular weight is 235.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物学研究
在生物学研究中,该化合物因其作为生物缓冲剂的潜力而被利用。 它在维持生物实验中使用的溶液的 pH 值方面特别有用,这对大多数生物系统的稳定性至关重要 .
化学
在化学领域,该化合物作为有机合成中的试剂。 它可以作为胺的保护基或作为合成更复杂分子的前体 .
医药
在医学研究中,“1-(3-二甲氨基丙基)咪唑烷-2,4,5-三酮盐酸盐”因其药理特性而被探索。 它可能因其在药物制剂中的作用而被研究,特别是对于需要在体内控制释放的药物 .
药理学
从药理学角度来看,它因其与生物膜和酶的相互作用而被研究。 这包括对其对酶抑制的影响的研究,这可能导致新治疗剂的开发 .
毒理学
毒理学研究可能涉及该化合物,以了解其安全性概况和毒理学效应。 重要的是确定安全剂量水平,并识别任何潜在的副作用或与其他物质的相互作用 .
环境科学
在环境科学中,该化合物对生态系统的影响引起了人们的兴趣。研究可能集中在其生物降解性、环境持久性以及作为环境污染物的潜力。 了解其在不同环境背景下的行为是评估其生态影响的关键 .
生物活性
1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride (CAS Number: 1394042-21-7) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Chemical Formula : C8H14ClN3O3
- Molecular Weight : 235.67 g/mol
- IUPAC Name : 1-[3-(dimethylamino)propyl]imidazolidine-2,4,5-trione; hydrochloride
- Appearance : Powder
- Storage Conditions : Room temperature
| Property | Value |
|---|---|
| Chemical Formula | C8H14ClN3O3 |
| Molecular Weight | 235.67 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound may be linked to its structural features that allow it to interact with various biological targets. The imidazolidine core is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can affect enzyme activity and receptor interactions.
Biological Activity
1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride has been studied for several potential biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar imidazolidine structures can inhibit cancer cell proliferation. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis.
- Immunomodulatory Effects : There is evidence indicating that imidazolidines can influence immune responses, potentially acting as immune checkpoint inhibitors. This could make them valuable in cancer therapy by enhancing T-cell responses against tumors.
Case Studies and Research Findings
- In a study investigating the synthesis of small molecules targeting the PD-1/PD-L1 axis in cancer therapy, compounds structurally related to imidazolidines demonstrated significant binding affinity to PD-L1, suggesting a potential role in immunotherapy .
- Another research effort focused on the synthesis of imidazo[1,2-a]pyridine-based inhibitors highlighted the importance of structural modifications in enhancing biological activity against cancer cell lines. The findings emphasize how slight changes in molecular structure can lead to substantial differences in potency .
- A comparative study on various imidazolidine derivatives indicated that those with specific substituents exhibited enhanced cytotoxicity against various cancer cell lines, underscoring the significance of chemical modifications in developing effective anticancer agents .
属性
IUPAC Name |
1-[3-(dimethylamino)propyl]imidazolidine-2,4,5-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.ClH/c1-10(2)4-3-5-11-7(13)6(12)9-8(11)14;/h3-5H2,1-2H3,(H,9,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTQRVJBQJYEQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(=O)C(=O)NC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-21-7 | |
| Record name | 2,4,5-Imidazolidinetrione, 1-[3-(dimethylamino)propyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















